Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of a thiophene ring and various substituents, such as ethyl, methyl, and sulfanyl groups, adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be achieved through multi-step synthetic routes. One common method involves the condensation of appropriate starting materials, such as thiophene derivatives, with pyrido[2,3-d]pyrimidine precursors under controlled reaction conditions. The reaction typically requires the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability. The use of advanced techniques, such as microwave-assisted synthesis and flow chemistry, can further improve the overall yield and reduce reaction times .
Chemical Reactions Analysis
Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have the same core structure and may have similar applications in medicinal chemistry and materials science.
The uniqueness of ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23N3O3S2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N3O3S2/c1-5-25-18(24)13-11(4)20-16-15(14(13)12-7-6-8-26-12)17(23)22-19(21-16)27-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3,(H2,20,21,22,23) |
InChI Key |
RIFKKEFBRJXWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=N2)SCC(C)C)C |
Origin of Product |
United States |
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